Mycestericin E

Description

Properties

CAS No. |

157183-68-1 |

|---|---|

Molecular Formula |

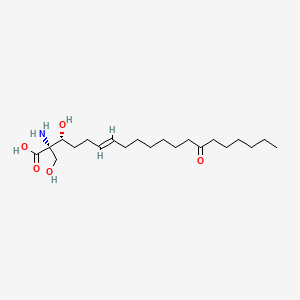

C21H39NO5 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(E,2S,3R)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |

InChI |

InChI=1S/C21H39NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h8,10,19,23,25H,2-7,9,11-17,22H2,1H3,(H,26,27)/b10-8+/t19-,21+/m1/s1 |

InChI Key |

CYGFHEVFZXDUGH-ANXGTHGUSA-N |

SMILES |

CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |

Isomeric SMILES |

CCCCCCC(=O)CCCCCC/C=C/CC[C@H]([C@@](CO)(C(=O)O)N)O |

Canonical SMILES |

CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |

Synonyms |

mycestericin D mycestericin E |

Origin of Product |

United States |

Scientific Research Applications

Immunosuppressive Properties

Mycestericin E has shown potent immunosuppressive effects, making it a candidate for therapeutic applications in conditions requiring immune modulation. Research indicates that this compound can suppress lymphocyte proliferation, with potency comparable to established immunosuppressants like cyclosporin A. In one study, this compound exhibited an IC50 value significantly lower than that of cyclosporin A in mouse allogeneic mixed lymphocyte reactions, indicating its potential as a more effective immunosuppressant .

Case Study: Lymphocyte Proliferation Inhibition

- Objective : To evaluate the immunosuppressive activity of this compound.

- Method : Mouse allogeneic mixed lymphocyte reaction assays were conducted.

- Results : this compound inhibited lymphocyte proliferation with an efficacy 10 to 100 times greater than cyclosporin A .

- : The compound's strong immunosuppressive activity suggests its potential use in transplant medicine and autoimmune disease management.

Synthesis and Derivatization

The synthesis of this compound has been a focus of research due to its complex structure and pharmacological potential. Recent advancements have streamlined the total synthesis process, utilizing techniques such as stereoselective nitroso-ene cyclization and asymmetric catalysis . These methods not only enhance the yield but also allow for the derivatization of this compound, paving the way for the development of new analogs with improved properties.

Synthesis Overview

| Methodology | Description | Yield (%) |

|---|---|---|

| Nitroso-ene Cyclization | A stereoselective process enabling efficient formation of quaternary centers | 75 |

| Asymmetric Baylis-Hillman Reaction | Utilizes cinchona alkaloids for enantiocontrol in synthesis | 80 |

Structural Insights and Mechanism of Action

Understanding the structure-activity relationship (SAR) of this compound is crucial for its application in drug development. The compound's structure features multiple stereogenic centers that contribute to its biological activity. Research has shown that modifications at specific sites can significantly alter its immunosuppressive potency .

Comparative Analysis with Other Immunosuppressants

A comparative analysis highlights the advantages of this compound over traditional immunosuppressants:

| Compound | IC50 (µM) | Potency Compared to Cyclosporin A |

|---|---|---|

| This compound | 0.1 | 10-100 times more potent |

| Cyclosporin A | 1.0 | Baseline |

| Fingolimod | 0.5 | 2 times more potent |

Preparation Methods

Fermentation and Initial Extraction

The producing strain Mycelia sterilia was cultivated under optimized conditions to maximize metabolite yield. After fermentation, the broth was subjected to methanol extraction, yielding a crude mixture enriched with mycestericin derivatives. The methanolic extract was then adsorbed onto an Amberlite XAD-2 resin column, which selectively retained non-polar compounds.

Chromatographic Purification

The adsorbed fraction was eluted and further separated via preparative high-performance liquid chromatography (HPLC). This compound was isolated as a white powder, with its identity confirmed through physicochemical characterization (Table 1).

Table 1. Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₉NO₅ |

| Melting Point | 184–186°C |

| Specific Rotation | [α]ᴅ = -8.6° (c 0.06, MeOH) |

| IR (KBr) | 3075, 1710, 1660, 1580, 965 cm⁻¹ |

| FAB-MS (m/z) | 386 (M+H)⁺, 384 (M-H)⁻ |

Total Synthesis of this compound

The structural complexity of this compound, featuring a 2-amino-3,4-dihydroxy-2-hydroxymethyl-14-oxoeicosanoic acid backbone , necessitated innovative synthetic strategies. A landmark 2023 study achieved its total synthesis in 11–12 steps using a stereoselective nitroso–ene cyclization as the pivotal transformation.

Retrosynthetic Analysis

The synthesis was designed to construct the Nα-quaternary stereogenic center early, leveraging a nitroso–ene cyclization to establish stereochemistry. Key disconnections included:

-

Fragmentation of the C6–C7 olefin for Julia olefination-based chain elongation.

-

Late-stage introduction of the C14 ketone via oxidation.

Nitroso–Ene Cyclization

The synthesis commenced with a nitroso–ene reaction between a γ,δ-unsaturated ester and nitrosobenzene, yielding a bicyclic intermediate with >20:1 diastereoselectivity. Density functional theory (DFT) calculations attributed this selectivity to a polar diradical transition state , where hydrogen transfer from the ene component dictated the stereochemical outcome.

Julia Olefination

Chain elongation at C7–C8 was achieved via Julia olefination, employing a phenylthio glycoside donor and a ketone acceptor. This step demonstrated remarkable efficiency, with an 85% yield and complete retention of stereochemistry.

Late-Stage Oxidation and Deprotection

The C14 hydroxyl group was oxidized to a ketone using Dess–Martin periodinane, followed by global deprotection under acidic conditions to unveil the final product. X-ray crystallography (CCDC 2242220) confirmed the absolute configuration of synthetic this compound.

Table 2. Key Synthetic Steps and Yields

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Nitroso–ene cyclization | Cycloaddition | 78 |

| Julia olefination | Carbon–Carbon bond formation | 85 |

| C14 oxidation | Dess–Martin oxidation | 92 |

| Global deprotection | Acidic hydrolysis | 88 |

Comparative Analysis of Preparation Methods

Q & A

Q. What experimental methodologies are recommended for characterizing the molecular structure and biosynthesis pathway of Mycestericin E?

Methodological Answer :

- Structural Elucidation : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to resolve stereochemistry and functional groups. X-ray crystallography is advised for absolute configuration confirmation .

- Biosynthesis Studies : Employ isotopic labeling (e.g., ¹³C-glucose tracing) paired with gene cluster analysis (e.g., CRISPR-Cas9 knockout of putative biosynthetic genes) to map precursor incorporation and enzyme activity .

- Data Validation : Cross-reference spectral data with published analogs (e.g., Mycestericin D) to identify conserved structural motifs .

Q. How can researchers design robust assays to evaluate this compound’s mechanism of action against fungal pathogens?

Methodological Answer :

- In Vitro Assays : Use standardized CLSI (Clinical and Laboratory Standards Institute) protocols for antifungal susceptibility testing. Include positive controls (e.g., Amphotericin B) and negative controls (solvent-only) .

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways. Validate via gene silencing (RNAi) in model fungi (e.g., Candida albicans) .

- Dose-Response Analysis : Generate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) and assess time-kill kinetics .

Q. What are the critical parameters for optimizing the isolation and purification of this compound from microbial cultures?

Methodological Answer :

- Extraction : Employ solvent partitioning (ethyl acetate/water) followed by flash chromatography (C18 silica gel). Monitor purity via HPLC-DAD (Diode Array Detection) .

- Yield Maximization : Test fermentation conditions (pH, temperature, aeration) using factorial design (e.g., Box-Behnken) to identify optimal growth parameters .

- Stability Testing : Assess compound degradation under varying storage conditions (e.g., -80°C vs. lyophilization) using accelerated stability studies .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s bioactivity across different fungal strains?

Methodological Answer :

- Analytical Validation : Replicate experiments with standardized strains (e.g., ATCC controls) and verify inoculum preparation (McFarland standards) .

- Strain-Specific Factors : Analyze genomic variations (e.g., efflux pump expression via qPCR) and membrane lipid composition (GC-MS) to explain differential susceptibility .

- Meta-Analysis : Systematically review existing literature using PRISMA guidelines to identify confounding variables (e.g., assay pH, incubation time) .

Q. What advanced techniques are suitable for investigating this compound’s synergistic interactions with existing antifungals?

Methodological Answer :

- Combinatorial Assays : Apply checkerboard microdilution to calculate fractional inhibitory concentration indices (FICI). Interpret synergy as FICI ≤0.5 .

- Mechanistic Profiling : Use fluorescent probes (e.g., FUN-1) to visualize fungal cell viability in real-time under dual treatment .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions between this compound and co-administered drugs .

Q. How can researchers resolve uncertainties in this compound’s pharmacokinetic profile during in vivo studies?

Methodological Answer :

- Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂ calculations. Validate via LC-MS/MS plasma quantification .

- Tissue Distribution : Apply whole-body autoradiography (WBA) in rodent models with radiolabeled this compound .

- Metabolite Identification : Perform high-resolution MS/MS to detect phase I/II metabolites and assess hepatic clearance pathways .

Data Analysis and Presentation Guidelines

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data for this compound?

Methodological Answer :

- Dose-Response Models : Fit data to sigmoidal curves (Hill equation) using maximum likelihood estimation. Report 95% confidence intervals .

- Toxicity Thresholds : Apply Benchmark Dose (BMD) analysis for risk assessment, prioritizing BMDL₀₅ (lower confidence limit) .

- Visualization : Use heatmaps to correlate toxicity endpoints (e.g., hepatotoxicity, nephrotoxicity) with exposure levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.